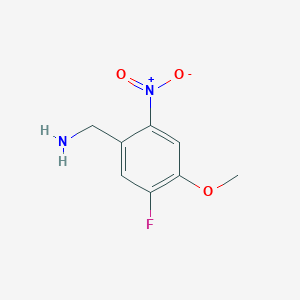

5-Fluoro-4-methoxy-2-nitrobenzylamine

Description

Contextualization of Photolabile Protecting Groups in Advanced Chemical Biology

Photolabile protecting groups are chemical moieties that can be removed from a molecule using light, a process often referred to as uncaging. wiley-vch.dewikipedia.org This "traceless" method of activation is a cornerstone of optochemical biology, enabling researchers to control the concentration and location of biologically active substances with high precision. wiley-vch.de The ability to initiate biological events with a flash of light provides unparalleled spatiotemporal control, which is crucial for studying dynamic cellular processes such as cell signaling, neurotransmission, and gene expression. wiley-vch.de

The concept of "caged compounds" involves attaching a PPG to a bioactive molecule, rendering it inert until it is irradiated. wiley-vch.de This strategy has been successfully applied to a wide range of molecules, including neurotransmitters, nucleotides, peptides, and proteins. wiley-vch.de The ideal PPG should be stable in the biological environment, efficiently cleaved by light at a wavelength that is not harmful to cells (typically above 350 nm), and release the active molecule with a high quantum yield. acs.org The photochemical byproducts should also be non-toxic and not interfere with the biological system under investigation. acs.org

Foundational Principles of 2-Nitrobenzyl Photochemistry and Its Utility

Among the various classes of PPGs, the 2-nitrobenzyl group is one of the most widely used and extensively studied. wiley-vch.dewikipedia.org Its photochemical mechanism is generally understood to proceed through a Norrish Type II reaction. wikipedia.org Upon absorption of a photon, the 2-nitrobenzyl group undergoes an intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the nitro group. This leads to the formation of a transient aci-nitro intermediate. wikipedia.orgnih.gov This intermediate then undergoes a series of rearrangements, ultimately leading to the cleavage of the bond connecting the protecting group to the substrate and the formation of a 2-nitrosobenzaldehyde or a related derivative as a byproduct. wikipedia.orgacs.org

The versatility of the 2-nitrobenzyl scaffold has led to the development of a vast library of caged compounds. wiley-vch.de However, the parent 2-nitrobenzyl group has some limitations, including a relatively low quantum yield and an absorption maximum in the UV region, which can be damaging to biological samples. wiley-vch.de This has prompted researchers to explore a variety of substitutions on the aromatic ring to fine-tune the photochemical and photophysical properties of the 2-nitrobenzyl cage.

Rationale for Investigating the Photoreactivity and Applications of 5-Fluoro-4-methoxy-2-nitrobenzylamine

The investigation into this compound is driven by the need for photolabile protecting groups with improved properties. The introduction of substituents onto the 2-nitrobenzyl ring can significantly alter its electronic and, consequently, its photochemical characteristics.

The presence of a methoxy (B1213986) group, an electron-donating group, on the aromatic ring of a 2-nitrobenzyl PPG is known to cause a bathochromic shift (a shift to longer wavelengths) in its absorption spectrum. nih.govnih.gov This is highly desirable as it allows for the use of less energetic and less phototoxic light for the uncaging process. nih.gov For example, the addition of dimethoxy groups to the 2-nitrobenzyl system has been shown to red-shift the absorption. nih.gov Theoretical studies on related systems like 4,5-methylenedioxy-2-nitrobenzyl derivatives also indicate that such substitutions can substantially change the oscillator strength of the electronic transitions, contributing to the shift in absorption. nih.govresearchgate.net

The inclusion of a fluorine atom, an electron-withdrawing group, can also modulate the properties of the molecule. While its effect on the absorption spectrum might be less pronounced than that of a methoxy group, it can influence the reactivity of the excited state and the kinetics of the release process. The unique electronic properties of fluorine can impact the stability of the intermediates and transition states involved in the photochemical reaction.

Therefore, the specific substitution pattern of this compound, with both an electron-donating methoxy group and an electron-withdrawing fluorine atom, presents an intriguing case for study. This combination could potentially lead to a photolabile protecting group with a favorable absorption profile, an efficient release mechanism, and altered kinetics compared to simpler 2-nitrobenzyl derivatives. The systematic investigation of such substituted 2-nitrobenzylamines is crucial for developing a new generation of caging groups with tailored properties for sophisticated applications in chemical biology.

Properties

Molecular Formula |

C8H9FN2O3 |

|---|---|

Molecular Weight |

200.17 g/mol |

IUPAC Name |

(5-fluoro-4-methoxy-2-nitrophenyl)methanamine |

InChI |

InChI=1S/C8H9FN2O3/c1-14-8-3-7(11(12)13)5(4-10)2-6(8)9/h2-3H,4,10H2,1H3 |

InChI Key |

ZIOWVFKAGURIHH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])CN)F |

Origin of Product |

United States |

Spectroscopic and Advanced Analytical Characterization for Mechanistic Insights

Time-Resolved Spectroscopy for Probing Excited State Dynamics and Transient Intermediates

Time-resolved transient absorption spectroscopy is an indispensable tool for observing the fleeting intermediates that dictate the photochemical fate of 5-Fluoro-4-methoxy-2-nitrobenzylamine. edinst.com Upon excitation with a UV laser pulse (typically around 360 nm), the molecule is promoted to an excited singlet state. nih.gov Studies on structurally similar nitroaromatic phototriggers, such as O-(4,5-dimethoxy-2-nitrobenzyl)-l-serine (DMNB-Ser), reveal a complex series of events occurring on timescales from femtoseconds to microseconds. acs.orgnih.gov

Immediately following excitation, an excited state absorption (ESA) band is observed. This excited state can undergo several competing processes, including intersystem crossing (ISC) to a triplet state or the key photochemical step: an intramolecular hydrogen transfer from the benzylic amine to the ortho-nitro group. nih.gov This transfer leads to the formation of a transient species known as an aci-nitro intermediate. The aci-nitro intermediate is characterized by a distinct absorption band in the visible region, typically around 400-420 nm. nih.gov

The subsequent decay of the aci-nitro intermediate involves a molecular rearrangement to form a benzoisoxaline derivative, which then cleaves to yield the final photoproducts: 5-fluoro-4-methoxy-2-nitrosobenzaldehyde and the released free amine. nih.gov Each of these steps—excited state decay, aci-nitro formation, and its subsequent reaction—can be monitored in real-time, providing kinetic data for the entire photochemical pathway. The dynamics are often characterized by multi-exponential decay kinetics, reflecting the presence of multiple, sequential intermediates. acs.orgnih.gov

| Transient Species | Characteristic Absorption (λmax) | Observed Lifetime (τ) | Associated Process |

|---|---|---|---|

| Excited Singlet State (S1) | ~550 nm | 2-5 ps | Initial Excitation / Decay |

| aci-Nitro Intermediate | ~410 nm | 100 ns - 2 µs | Intramolecular H-transfer |

| Triplet State (T1) | ~450 nm | > 1 µs | Intersystem Crossing |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Intermediates and Photoproducts

While time-resolved methods excel at tracking dynamics, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information about the starting material and the stable photoproducts. High-resolution ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of this compound and identifying the final products after irradiation.

The primary photoproduct, 5-fluoro-4-methoxy-2-nitrosobenzaldehyde, can be unambiguously identified by comparing its NMR spectra to that of the parent compound. Key changes expected in the ¹H NMR spectrum include the disappearance of the benzylic amine protons and the appearance of a new aldehyde proton signal downfield (around 10 ppm). In the ¹⁹F NMR spectrum, the chemical shift of the fluorine atom would be altered due to the change in the electronic environment from an amine- and nitro-substituted ring to an aldehyde- and nitroso-substituted ring. The combination of ¹⁹F-NMR with mass spectrometry is a powerful approach for elucidating the structures of fluorinated photoproducts. researchgate.net Two-dimensional NMR techniques, such as COSY and HSQC, can be used to assign all proton and carbon signals definitively.

| Compound | Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|---|

| 5-Fluoro-4-methoxy-2-nitrosobenzaldehyde | ¹H | 10.15 | -CHO |

| 7.20 | Ar-H | ||

| 4.05 | -OCH₃ | ||

| ¹⁹F | -115.0 | Ar-F |

Mass Spectrometry-Based Approaches for Photoproduct Identification and Pathway Mapping

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive technique for identifying the parent compound, its photoproducts, and any minor side-products formed during the reaction. Electrospray ionization (ESI) is typically used to generate gas-phase ions of the molecules of interest.

High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the determination of elemental compositions and confirming the identity of the expected 5-fluoro-4-methoxy-2-nitrosobenzaldehyde photoproduct. By monitoring the reaction mixture over time, the disappearance of the parent ion (this compound) and the appearance of the product ion can be tracked, providing kinetic information that complements UV-Vis analysis.

Tandem mass spectrometry (MS/MS) is used to further confirm structures by inducing fragmentation of the parent ions and analyzing the resulting fragment ions. The fragmentation pattern serves as a structural fingerprint. For this compound, characteristic fragmentation would likely involve the loss of the amine group and cleavage of the benzyl C-C bond.

| Compound | Formula | [M+H]⁺ (Calculated) | Key Fragment Ions (m/z) |

|---|---|---|---|

| This compound | C₈H₉FN₂O₃ | 201.0624 | 184 (loss of NH₃), 154 (loss of NH₃, NO) |

| 5-Fluoro-4-methoxy-2-nitrosobenzaldehyde | C₈H₆FNO₃ | 184.0359 | 155 (loss of CHO), 125 (loss of CHO, NO) |

UV-Visible Absorption Spectroscopy for Monitoring Reaction Progress and Extinction Coefficients

UV-Visible absorption spectroscopy is a straightforward and effective method for monitoring the progress of the photoreaction and determining key photochemical parameters. upenn.edu The parent compound, this compound, is expected to have a strong absorption band in the UV region, characteristic of nitroaromatic compounds. uni-muenchen.deresearchgate.net This band arises from π-π* transitions within the substituted benzene ring. uni-muenchen.de

Upon irradiation, the conversion of the nitro group to a nitroso group results in significant changes in the absorption spectrum. The primary absorption band of the parent compound will decrease, while a new, weaker absorption band corresponding to the n-π* transition of the nitroso group will appear at longer wavelengths, typically in the visible region (around 650-750 nm), and another band may appear around 310 nm. upenn.edu

By monitoring the change in absorbance at a wavelength specific to the starting material or the product, the reaction kinetics can be followed. The presence of an isosbestic point—a wavelength at which the absorbance of the sample remains constant throughout the reaction—indicates a clean conversion of one species to another. Furthermore, by using a known concentration of the starting material, the molar extinction coefficients (ε) of both the parent compound and the photoproduct can be determined using the Beer-Lambert law.

| Compound | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Electronic Transition |

|---|---|---|---|

| This compound | ~260 | ~12,000 | π-π |

| ~340 | ~4,000 | n-π (nitro group) | |

| 5-Fluoro-4-methoxy-2-nitrosobenzaldehyde | ~310 | ~5,000 | π-π |

| ~750 | ~50 | n-π (nitroso group) |

Computational Chemistry and Theoretical Modeling of Photoreactivity

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Pathways

Density Functional Theory (DFT) has become a important method for investigating the electronic structure and potential energy surfaces of molecules like 5-fluoro-4-methoxy-2-nitrobenzylamine. DFT calculations can provide valuable information about the ground-state geometry, electron density distribution, and the energies of various intermediates and transition states along the photoreaction pathway.

The photoreaction of 2-nitrobenzyl compounds is generally understood to proceed through an initial intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, leading to the formation of an aci-nitro intermediate. researchgate.netnih.gov DFT calculations can be employed to model this hydrogen transfer process, identifying the transition state and calculating the activation energy. The presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing fluoro group on the aromatic ring of this compound is expected to influence the electron density distribution and, consequently, the energetics of this hydrogen abstraction step.

Furthermore, DFT can be used to explore the subsequent reaction steps, including the rearrangement of the aci-nitro intermediate to a cyclic intermediate, which ultimately leads to the release of the protected amine and the formation of a 2-nitrosobenzaldehyde derivative. researchgate.net The calculated potential energy surface can reveal the most favorable reaction pathway and identify any potential energy barriers that may affect the reaction rate.

Illustrative DFT Calculation Results for a Model 2-Nitrobenzyl System

| Parameter | Calculated Value | Significance |

| Ground State Energy | -X Hartree | Provides a baseline for the relative energies of other species. |

| HOMO-LUMO Gap | Y eV | Indicates the electronic excitation energy and reactivity. |

| Mulliken Charge on Nitro Group Oxygen | -Z | Suggests the electrophilicity of the oxygen atoms involved in hydrogen abstraction. |

| Bond Length of Benzylic C-H | W Å | A key parameter that changes during the initial hydrogen abstraction step. |

Note: The values in this table are illustrative and represent typical outputs from DFT calculations on a related 2-nitrobenzyl compound. Specific values for this compound would require dedicated calculations.

Quantum Chemical Modeling of Excited State Properties and Energy Transfer Processes

To understand the photoreactivity of this compound, it is crucial to investigate its behavior in the electronically excited state. Quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT) and multireference methods like Complete Active Space Self-Consistent Field (CASSCF), are employed to model the properties of excited states.

Upon absorption of UV light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). researchgate.net TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which correspond to the absorption spectrum of the molecule. These calculations can also help to characterize the nature of the excited state, for instance, whether it is a locally excited state or involves charge transfer. For 2-nitrobenzyl derivatives, the initial excitation is often followed by intersystem crossing to a triplet state (T₁), which is believed to be the reactive state for the intramolecular hydrogen transfer. researchgate.netnih.gov

Key Excited State Properties Modeled by Quantum Chemistry

| Property | Method | Importance |

| Vertical Excitation Energies | TD-DFT | Correlates with the UV-Vis absorption spectrum. |

| Oscillator Strengths | TD-DFT | Determines the intensity of light absorption at specific wavelengths. |

| Nature of Excited States (e.g., n→π, π→π) | TD-DFT, CASSCF | Influences the subsequent photochemical pathways. |

| Spin-Orbit Coupling | CASSCF | Governs the rate of intersystem crossing between singlet and triplet states. |

Molecular Dynamics Simulations for Understanding Conformational Changes During Photolysis

While quantum chemical calculations provide a static picture of the potential energy surface, molecular dynamics (MD) simulations can offer insights into the dynamic conformational changes that occur during the photolysis of this compound. MD simulations model the motion of atoms over time, allowing for the exploration of the molecule's conformational landscape and the simulation of the reaction dynamics.

Upon excitation, the molecule can undergo significant structural rearrangements. MD simulations, particularly those employing quantum mechanics/molecular mechanics (QM/MM) methods, can be used to study the dynamics of the intramolecular hydrogen transfer and the subsequent structural evolution of the aci-nitro intermediate. These simulations can reveal the timescales of these processes and identify any conformational gates that may control the reaction.

Furthermore, MD simulations can be used to investigate the role of the solvent in the photoreaction. The solvent can influence the stability of different conformations and intermediates, as well as mediate proton transfer steps. By performing simulations in different solvent environments, it is possible to understand how the photorelease process might be affected by the surrounding medium.

Predictive Modeling of Photorelease Kinetics and Efficiency Based on Substituent Effects

The substituents on the aromatic ring of 2-nitrobenzyl compounds can have a profound impact on their photorelease kinetics and efficiency. nih.gov The fluoro and methoxy groups in this compound are expected to modulate its photochemical properties. The electron-donating methoxy group can increase the electron density on the aromatic ring, potentially affecting the absorption properties and the stability of the excited state. The electron-withdrawing fluoro group, on the other hand, can influence the acidity of the benzylic proton and the stability of the aci-nitro intermediate.

Predictive modeling can be used to systematically study the influence of these substituents. By performing quantum chemical calculations on a series of related 2-nitrobenzyl compounds with different substitution patterns, it is possible to establish quantitative structure-property relationships (QSPRs). These models can then be used to predict the photorelease quantum yield and the rate of amine release for this compound. Such predictive models are invaluable for the rational design of new photolabile protecting groups with tailored properties.

Influence of Substituents on Photorelease Properties

| Substituent | Position | Electronic Effect | Predicted Impact on Photoreactivity |

| Fluoro | 5 | Electron-withdrawing | May influence the acidity of the benzylic proton and the stability of the aci-nitro intermediate. |

| Methoxy | 4 | Electron-donating | Can affect the absorption wavelength and the lifetime of the excited state. |

Applications of 5 Fluoro 4 Methoxy 2 Nitrobenzylamine As a Photolabile Protecting Group in Research Tools

Design and Synthesis of Photolabile Conjugates for Controlled Biomolecule Activation

The strategic design and synthesis of photolabile conjugates are fundamental to their successful application. The 5-Fluoro-4-methoxy-2-nitrobenzylamine moiety offers a scaffold that can be chemically modified and attached to a variety of biomolecules, including peptides, proteins, and oligonucleotides. The presence of the fluoro and methoxy (B1213986) substituents on the aromatic ring allows for the fine-tuning of its electronic and, consequently, its photochemical properties, such as the wavelength of activation and the efficiency of photolysis.

Caging Strategies for Peptides and Proteins

The caging of peptides and proteins with this compound typically involves the formation of a carbamate linkage with the amine groups of lysine side chains or the N-terminus, or an ether or ester linkage with the hydroxyl or carboxyl groups of other amino acid residues. This modification effectively masks the functional groups, thereby inhibiting the biological activity of the peptide or protein.

The synthesis of these caged conjugates often begins with the appropriate derivatization of 5-Fluoro-4-methoxy-2-nitrobenzyl alcohol or a related precursor to introduce a reactive group, such as a chloroformate or an N-hydroxysuccinimidyl (NHS) ester. This activated PPG can then be reacted with the target peptide or protein under mild conditions to form the desired photolabile conjugate. Purification of the caged biomolecule is crucial to remove any unreacted PPG and biomolecule.

Table 1: Caging Strategies for Amino Acid Functional Groups

| Amino Acid Residue | Functional Group | Linkage with PPG |

|---|---|---|

| Lysine | ε-amino group | Carbamate |

| N-terminus | α-amino group | Carbamate |

| Aspartic Acid, Glutamic Acid | Carboxyl group | Ester |

| Serine, Threonine, Tyrosine | Hydroxyl group | Ether |

This table is interactive. You can sort and filter the data.

Application in Oligonucleotide and Nucleoside Modification

In the realm of nucleic acids, this compound-based PPGs can be employed to cage oligonucleotides and nucleosides, enabling the light-mediated control of gene expression and other DNA/RNA-related processes. The protection of the 5'-hydroxyl group of nucleosides is a common strategy in the chemical synthesis of oligonucleotides. A photolabile group allows for the selective deprotection and subsequent chain elongation at specific locations on a DNA microarray.

The synthesis of caged nucleosides involves the reaction of the 5'-hydroxyl group with an activated form of the 5-Fluoro-4-methoxy-2-nitrobenzyl PPG. These modified nucleosides can then be incorporated into oligonucleotides using standard solid-phase synthesis protocols. The photolabile nature of the protecting group allows for the spatially controlled synthesis of DNA arrays, where light is used to define the areas of synthesis.

Implementation in Spatiotemporal Control of Biological Processes in In Vitro Systems

The ability to initiate a biological process at a specific time and location is a powerful tool for dissecting complex cellular mechanisms. Caged biomolecules, such as enzymes, signaling peptides, or nucleic acids protected with the this compound group, can be introduced into an in vitro system in an inactive state. Upon irradiation of a defined area with light of an appropriate wavelength, the PPG is cleaved, releasing the active biomolecule. This localized activation allows researchers to study the immediate downstream effects of the biomolecule's function with high spatiotemporal resolution.

For instance, a caged enzyme can be globally distributed in a cell-free extract, but its activity can be initiated in a specific region of a microfluidic device by a focused laser beam. This allows for the study of reaction kinetics and diffusion in a controlled manner. Similarly, the release of a caged signaling molecule near a cultured cell can be used to study the dynamics of receptor activation and downstream signaling pathways.

Development of Advanced Photoactivatable Probes for Mechanistic Chemical Biology Studies

Beyond simple caging, the this compound scaffold can be incorporated into more complex photoactivatable probes. These probes are designed to not only release a bioactive molecule but also to report on a specific biological event through a change in fluorescence or other detectable signal.

For example, a probe could be designed where the this compound caging group is linked to both an enzyme inhibitor and a fluorophore. In its caged form, the fluorophore's emission is quenched. Upon photolysis, the inhibitor is released, and the concomitant release of the quencher results in a "turn-on" fluorescent signal. Such probes are invaluable for correlating the inhibition of a specific enzyme with a measurable optical output in real-time.

Comparative Analysis of this compound with Other Photolabile Systems

The choice of a photolabile protecting group is dictated by the specific requirements of the experiment, including the wavelength of activation, the quantum yield of photolysis, the stability of the caged compound, and the potential toxicity of the photolytic byproducts. The this compound system possesses distinct advantages. The electron-withdrawing fluorine atom and the electron-donating methoxy group on the nitrobenzyl core can influence the absorption maximum and the efficiency of the photochemical reaction.

Compared to the parent 2-nitrobenzyl group, methoxy-substituted derivatives often exhibit a red-shift in their absorption spectrum, allowing for the use of longer, less phototoxic wavelengths of light for uncaging. The quantum yield, a measure of the efficiency of the photoreaction, is a critical parameter. While a high quantum yield is often desirable for rapid uncaging, a lower quantum yield might be advantageous in applications requiring a more graded release of the active molecule.

Table 2: Comparison of Photolabile Protecting Groups

| Photolabile Protecting Group | Typical Activation Wavelength (nm) | Key Features |

|---|---|---|

| 2-Nitrobenzyl | ~260-320 | The foundational PPG, well-characterized. |

| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~350-365 | Red-shifted absorption, commonly used. |

| 5-Fluoro-4-methoxy-2-nitrobenzyl | ~350-380 | Potential for tuned photochemical properties due to fluoro and methoxy substitution. |

| Coumarin-based | ~350-450 | Often exhibit fluorescence changes upon photolysis, useful for probe development. |

This table is interactive. You can sort and filter the data.

Future Directions and Emerging Research Avenues

Exploration of Red-Shifted or Multiphoton Absorption Properties for Deeper Penetration

A significant limitation of many traditional photolabile protecting groups, including many nitrobenzyl derivatives, is their reliance on UV light for activation. acs.org UV light has limited penetration depth in biological tissues and can be phototoxic. acs.org Future research is increasingly focused on developing phototriggers that can be activated by longer wavelength light, such as near-infrared (NIR), which allows for deeper tissue penetration. nih.govnih.gov

One promising approach is the chemical modification of the nitrobenzyl core to red-shift its absorption spectrum. nih.gov This can be achieved by extending the π-conjugated system of the chromophore. instras.com For 5-Fluoro-4-methoxy-2-nitrobenzylamine, this could involve the strategic addition of electron-donating or -withdrawing groups to the aromatic ring to tune its photophysical properties.

Another critical area of exploration is two-photon excitation (2PE) or multiphoton absorption. nih.gov 2PE utilizes the simultaneous absorption of two lower-energy photons to achieve electronic excitation that would typically require a single high-energy photon. nih.gov This allows for the use of NIR light, which can penetrate deeper into tissue with less scattering and reduced phototoxicity. nih.govnih.gov While simple ortho-nitrobenzyl compounds often have small two-photon absorption cross-sections, chemical modifications can significantly enhance this property. instras.comnih.gov Research into the two-photon uncaging of nitroaromatic compounds has shown that functionalized nitrobenzyl derivatives can be effective for this purpose. frontiersin.org The development of this compound derivatives with large two-photon action cross-sections would be a significant advancement for in vivo applications. instras.com

| Property | Description | Advantage for Deeper Penetration |

| Red-Shifted Absorption | Modification of the molecular structure to absorb light at longer wavelengths (e.g., visible or near-infrared). | Longer wavelength light scatters less and is less absorbed by endogenous molecules, allowing it to penetrate deeper into tissues. |

| Multiphoton Absorption | A non-linear optical process where a molecule simultaneously absorbs two or more photons of lower energy to reach an excited state. | Enables the use of near-infrared light, which has a "therapeutic window" for deep tissue penetration with reduced phototoxicity. |

Integration into Responsive Materials and Nanosystems for Controlled Release

The ability to trigger the release of a molecule with light makes this compound an ideal candidate for incorporation into smart materials and nanosystems for controlled release applications. scispace.com Photocleavable linkers, such as those based on the o-nitrobenzyl group, are being integrated into various platforms, including nanoparticles, hydrogels, and polymersomes, to create light-responsive drug delivery systems. nih.govnih.govlifetein.com

These systems can encapsulate a therapeutic agent, which is then released at a specific time and location upon light irradiation. lifetein.com This spatiotemporal control can enhance the therapeutic efficacy of a drug while minimizing off-target side effects. nih.gov For instance, nanoparticles functionalized with a this compound-caged drug could be administered systemically, and the drug would only be released at the desired site of action when illuminated. nih.gov

Future research in this area will likely focus on the development of novel nanomaterials that are specifically designed to be compatible with this compound and its derivatives. This includes optimizing the loading capacity of the nanoparticles, controlling the release kinetics of the caged compound, and ensuring the biocompatibility and biodegradability of the delivery system. researchgate.net The integration of these light-responsive nanosystems with targeting ligands could further enhance their specificity for diseased tissues.

Development of Novel Phototrigger Modifications to Tailor Photorelease Characteristics

The photorelease characteristics of a caged compound, such as its quantum yield, release kinetics, and the nature of the photolysis byproducts, are critical for its practical application. While the ortho-nitrobenzyl scaffold is well-established, there is still considerable room for improvement through chemical modification. acs.orgresearchgate.net

For this compound, future research could explore a variety of modifications to fine-tune its photorelease properties. For example, the introduction of different substituents on the aromatic ring or at the benzylic position can influence the rate of the photochemical reaction and the efficiency of uncaging. researchgate.net The development of derivatives with higher quantum yields would mean that lower light doses are required for activation, which is particularly important for in vivo applications to minimize phototoxicity. nih.gov

Furthermore, the byproducts of the photolysis reaction should be biologically benign. researchgate.net Research into the photochemical reaction mechanisms of 2-nitrobenzyl compounds can provide insights into how to design derivatives that produce non-toxic side products. acs.org The goal is to create a portfolio of this compound-based phototriggers with a range of photorelease characteristics that can be tailored to specific biological applications.

| Modification Strategy | Desired Outcome |

| Substitution on the aromatic ring | Alteration of electronic properties to influence absorption wavelength and quantum yield. |

| Modification at the benzylic position | Tuning of the photorelease kinetics and efficiency. |

| Introduction of solubilizing groups | Improved aqueous solubility for biological applications. |

| Design for specific leaving groups | Optimization of the release of a particular caged molecule. researchgate.net |

Interdisciplinary Research with Optogenetics and Biophotonics for Enhanced Control

The precise spatiotemporal control offered by photolabile compounds like this compound makes them highly synergistic with the fields of optogenetics and biophotonics. nih.govacs.org Optogenetics uses light to control the activity of genetically modified cells, while biophotonics involves the use of light-based technologies to study biological systems. globalresearchonline.netresearchgate.net

In the context of optogenetics, this compound could be used to cage small molecules that modulate the activity of light-sensitive proteins or to control gene expression with light. nih.govrsc.org This provides a chemical approach to complement the genetic tools of optogenetics, offering an additional layer of control.

In biophotonics, the development of advanced light delivery and imaging techniques can enhance the application of caged compounds. globalresearchonline.net For example, the use of focused laser beams or patterned illumination can allow for the highly localized uncaging of a molecule within a single cell or even a subcellular compartment. fsu.edu This level of precision is crucial for studying complex biological processes with high resolution. fsu.edu

Future interdisciplinary research will likely involve the development of integrated systems that combine novel phototriggers based on this compound with advanced genetic and optical tools. This will enable researchers to dissect complex biological networks with unprecedented precision and to develop new light-based therapies.

Q & A

Q. Key Characterization Steps :

- Intermediate Purity : Monitor via HPLC (e.g., >95% purity as in ).

- Structural Confirmation : Use ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons split due to nitro and fluorine effects) .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- Spectroscopy :

- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion ([M+H]⁺ expected at m/z 215.1).

- X-ray Crystallography : Resolve ambiguities in substituent positions (e.g., used this for a fluorinated indole derivative) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) using C18 columns .

Advanced: How can researchers optimize reaction conditions to prevent unintended reduction of the nitro group during downstream modifications?

Answer:

The nitro group’s reduction sensitivity requires careful optimization:

- Catalytic Hydrogenation : Use Pd/C with controlled H₂ pressure (1–3 atm) and short reaction times to avoid over-reduction to hydroxylamine .

- Alternative Reductants : Employ Fe/HCl or Zn/Hg for selective reduction in the presence of other reducible groups .

- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) or inline FTIR to detect intermediate formation .

Q. Example Data :

| Condition | Yield (%) | Byproducts |

|---|---|---|

| H₂ (1 atm)/Pd-C, 2 h | 85 | <5% hydroxylamine |

| Fe/HCl, 4 h | 72 | 10% amine oxide |

Advanced: What strategies resolve discrepancies between computational predictions and experimental reactivity data for electrophilic substitutions?

Answer:

Discrepancies often arise from solvent effects or unaccounted steric factors:

Re-evaluate Computational Models : Include explicit solvent molecules (e.g., DMF, THF) in DFT calculations to improve accuracy .

Steric Considerations : The 4-methoxy group may hinder electrophilic attack at adjacent positions, shifting reactivity to the 6-position (meta to nitro) .

Experimental Validation : Perform competitive reactions with substituent analogs (e.g., 4-fluoro-2-nitrobenzylamine) to isolate electronic vs. steric effects .

Q. Case Study :

- Predicted : Nitro directs electrophiles to the 3-position.

- Observed : Methoxy steric hindrance shifts attack to the 6-position (supported by NOESY NMR) .

Advanced: How do steric and electronic effects of substituents influence regioselectivity in further functionalization?

Answer:

- Electronic Effects :

- Steric Effects :

- Methoxy at the 4-position blocks ortho/para positions, forcing reactions to the 6-position (e.g., bromination or sulfonation) .

Q. Example Reaction :

| Reaction Type | Expected Site | Observed Site | Reasoning |

|---|---|---|---|

| Nitration | 3-position | 6-position | Methoxy steric blocking |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.